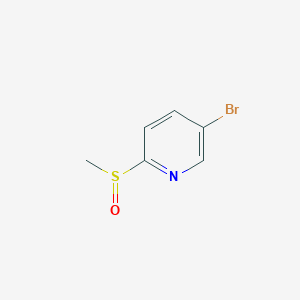
5-Bromo-2-(methylsulfinyl)pyridine
Vue d'ensemble
Description
5-Bromo-2-(methylsulfinyl)pyridine: is an organic compound with the molecular formula C6H6BrNOS. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position and a methylsulfinyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylsulfinyl)pyridine typically involves the bromination of 2-(methylsulfinyl)pyridine. One common method includes the reaction of 2-(methylsulfinyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position .
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of diethyl malonate and alkali metal to generate salts, followed by condensation with 5-nitryl-2-chloropyridine. The product undergoes decarboxylation and subsequent bromination to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Bromo-2-(methylsulfinyl)pyridine can undergo oxidation reactions, where the methylsulfinyl group can be further oxidized to a sulfone group.
Reduction: The compound can be reduced to form 5-Bromo-2-(methylthio)pyridine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like organolithium or Grignard reagents are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: 5-Bromo-2-(methylsulfonyl)pyridine.
Reduction: 5-Bromo-2-(methylthio)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-(methylsulfinyl)pyridine is used as a building block in organic synthesis. It is particularly valuable in the synthesis of heterocyclic compounds and as an intermediate in the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It serves as a precursor for the synthesis of pharmaceutical agents and bioactive molecules .
Industry: The compound finds applications in the development of agrochemicals and materials science. It is used in the synthesis of compounds with specific properties required for industrial applications .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(methylsulfinyl)pyridine is primarily related to its ability to undergo various chemical transformations. The presence of the bromine atom and the methylsulfinyl group allows for selective reactions, making it a versatile intermediate. In biological systems, its derivatives may interact with specific molecular targets, influencing pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
5-Bromo-2-(methylthio)pyridine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
2-Bromo-5-(methylsulfinyl)pyridine: Positional isomer with the bromine and methylsulfinyl groups swapped.
5-Bromo-2-(methylsulfonyl)pyridine: Oxidized form with a sulfonyl group instead of a sulfinyl group.
Uniqueness: 5-Bromo-2-(methylsulfinyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and methylsulfinyl groups allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry .
Propriétés
IUPAC Name |
5-bromo-2-methylsulfinylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c1-10(9)6-3-2-5(7)4-8-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMVPDIRAHTPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

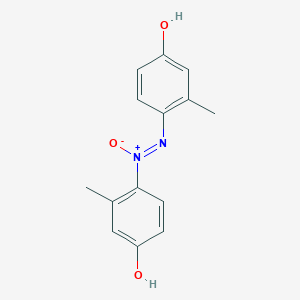
![3a-(Trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B3220171.png)
![3a-(Difluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one](/img/structure/B3220172.png)
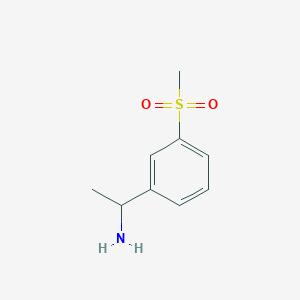
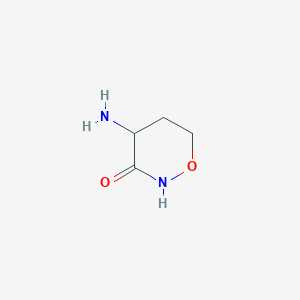
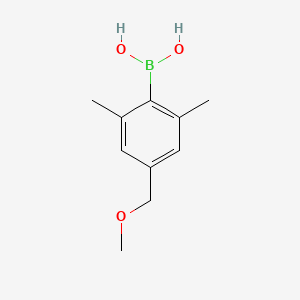

![N-(4-acetylphenyl)dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxamide](/img/structure/B3220200.png)
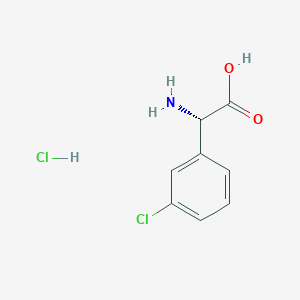
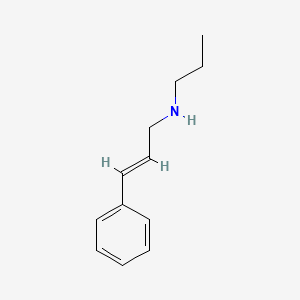
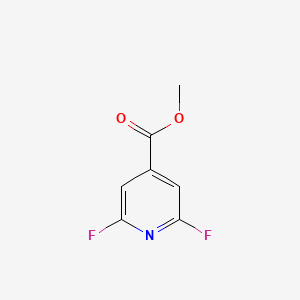
![1-{2-[Benzyl(methyl)amino]acetyl}-3-ethylurea](/img/structure/B3220240.png)
![3-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B3220247.png)
